molecular formula C22H21I2O2P B14332105 Phosphonium, (2-ethoxy-1-iodo-2-oxoethyl)triphenyl-, iodide CAS No. 111598-99-3

Phosphonium, (2-ethoxy-1-iodo-2-oxoethyl)triphenyl-, iodide

Cat. No.: B14332105
CAS No.: 111598-99-3
M. Wt: 602.2 g/mol
InChI Key: HXXIMTNIDNULLT-UHFFFAOYSA-M
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Description

Phosphonium, (2-ethoxy-1-iodo-2-oxoethyl)triphenyl-, iodide is a chemical compound with the molecular formula C22H21I2O2P. It is a phosphonium salt that contains an iodoethyl group, making it a unique and interesting compound for various chemical applications .

Preparation Methods

The synthesis of Phosphonium, (2-ethoxy-1-iodo-2-oxoethyl)triphenyl-, iodide typically involves the reaction of triphenylphosphine with an appropriate iodoethyl ester. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is usually carried out under inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

Phosphonium, (2-ethoxy-1-iodo-2-oxoethyl)triphenyl-, iodide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Phosphonium, (2-ethoxy-1-iodo-2-oxoethyl)triphenyl-, iodide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Phosphonium, (2-ethoxy-1-iodo-2-oxoethyl)triphenyl-, iodide involves its interaction with molecular targets through its phosphonium group. The compound can form stable complexes with various substrates, facilitating different chemical transformations. The pathways involved depend on the specific application and the reaction conditions .

Comparison with Similar Compounds

Phosphonium, (2-ethoxy-1-iodo-2-oxoethyl)triphenyl-, iodide can be compared with other phosphonium salts, such as:

    Triphenylphosphine: A common phosphine used in organic synthesis.

    Tetraphenylphosphonium chloride: Another phosphonium salt with different reactivity.

    (2-Bromoethyl)triphenylphosphonium bromide: A similar compound with a bromo group instead of an iodo group.

The uniqueness of this compound lies in its iodoethyl group, which imparts distinct reactivity and properties compared to other phosphonium salts .

Properties

CAS No.

111598-99-3

Molecular Formula

C22H21I2O2P

Molecular Weight

602.2 g/mol

IUPAC Name

(2-ethoxy-1-iodo-2-oxoethyl)-triphenylphosphanium;iodide

InChI

InChI=1S/C22H21IO2P.HI/c1-2-25-22(24)21(23)26(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17,21H,2H2,1H3;1H/q+1;/p-1

InChI Key

HXXIMTNIDNULLT-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C([P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)I.[I-]

Origin of Product

United States

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